molecular formula C36H46N4 B1677100 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine CAS No. 2683-82-1

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

Cat. No. B1677100
CAS RN: 2683-82-1
M. Wt: 534.8 g/mol
InChI Key: XFIIGRBIXXECHR-UHFFFAOYSA-N
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Description

Octaethylporphine: is an organic compound that is a derivative of naturally occurring heme pigments. It is a dark purple solid that is soluble in organic solvents. Octaethylporphine is used in the preparation of models for the prosthetic group in heme proteins. The compound is known for its four-fold symmetry, which simplifies spectroscopic analysis compared to other porphyrins .

Scientific Research Applications

Chemistry: Octaethylporphine is used as a model compound for studying the chemistry of porphyrins. It is particularly useful in the preparation of transition metal porphyrin complexes, which are important in catalysis and materials science .

Biology: In biological research, Octaethylporphine is used to model the prosthetic groups in heme proteins, aiding in the study of their structure and function .

Medicine: While direct medical applications are limited, the study of Octaethylporphine and its derivatives can provide insights into the design of new drugs and therapeutic agents.

Industry: Octaethylporphine and its metal complexes are used in the development of sensors, particularly oxygen sensors, due to their luminescent properties .

Mechanism of Action

The mechanism of action of Octaethylporphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can undergo various chemical reactions, such as oxidation and reduction, which are crucial for their function in catalysis and sensing applications .

Biochemical Analysis

Biochemical Properties

Octaethylporphine plays a significant role in biochemical reactions, particularly in the formation of transition metal porphyrin complexes. As its conjugate base, Octaethylporphine forms a range of transition metal porphyrin complexes, including Fe(OEP)Cl, Ni(OEP), and Cu(OEP) . These complexes are used to model the prosthetic groups in heme proteins, which are essential for various biological processes such as oxygen transport and electron transfer. The interactions between Octaethylporphine and these metal ions are crucial for understanding the structure and function of heme proteins.

Cellular Effects

Octaethylporphine has been shown to influence various cellular processes. It is used in the preparation of biocompatible fluorescent core-shell nanoparticles for ratiometric oxygen sensing . These nanoparticles exhibit low cytotoxic effects and are easily taken up by cells, indicating that Octaethylporphine can be used for targeted intracellular oxygen sensing. Additionally, Octaethylporphine has been found to enhance ATP production, thereby improving exercise efficiency . This suggests that Octaethylporphine can positively impact cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of Octaethylporphine involves its ability to form stable complexes with transition metals. These complexes mimic the structure of naturally occurring heme proteins, allowing researchers to study their biochemical properties in detail . Octaethylporphine’s interactions with metal ions involve coordination bonds, which are essential for the stability and function of the resulting complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and the biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octaethylporphine can change over time. Studies have shown that Octaethylporphine is stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to these conditions can lead to degradation of the compound, which may impact its effectiveness in biochemical assays. Additionally, the long-term effects of Octaethylporphine on cellular function have been observed in both in vitro and in vivo studies, indicating that its impact on cellular processes can vary over time.

Dosage Effects in Animal Models

The effects of Octaethylporphine vary with different dosages in animal models. At low doses, Octaethylporphine has been shown to enhance ATP production and improve exercise efficiency . At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of carefully controlling the dosage of Octaethylporphine in experimental settings to avoid potential toxicity.

Metabolic Pathways

Octaethylporphine is involved in various metabolic pathways, particularly those related to heme metabolism. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of heme proteins . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding the metabolic pathways involving Octaethylporphine is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, Octaethylporphine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of Octaethylporphine within cells can also be influenced by factors such as pH and the presence of other biomolecules.

Subcellular Localization

Octaethylporphine is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects This localization is often mediated by targeting signals or post-translational modifications that direct Octaethylporphine to specific organelles

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octaethylporphine can undergo oxidation reactions, particularly when coordinated with metal ions.

    Reduction: Reduction reactions are also possible, especially in the presence of reducing agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenated compounds can be used for substitution reactions.

Major Products:

    Oxidation: The major products of oxidation reactions depend on the specific metal ion coordinated with the porphyrin.

    Reduction: Reduced forms of the porphyrin complex.

    Substitution: Substituted porphyrin derivatives with different functional groups.

properties

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIIGRBIXXECHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062589
Record name Octaethylporphyrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2683-82-1
Record name 2,3,7,8,12,13,17,18-Octaetioporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octaethylporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine
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Record name 2,3,7,8,12,13,17,18-Octaetioporphyrin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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